REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)=[CH:4][CH:3]=1.C(N=C=NC(C)C)(C)C.Cl.[CH3:26][C:27]1[CH:32]=[CH:31][C:30]([NH:33]N)=[CH:29][CH:28]=1.FC1C(CO)=C(F)C(F)=C(F)C=1F.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O.[CH3:81][O:82][C:83]1[CH:88]=[CH:87][CH:86]=[CH:85][C:84]=1[N:89]1[CH2:94][CH2:93][NH:92][CH2:91][CH2:90]1>O1CCCC1.ClCCl.CN(C)C1C=CN=CC=1.C(O)(=O)C.O1CCCC1.[Cl-].[Zn+2].[Cl-]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[NH:33][C:30]3[C:31]([C:9]=2[CH2:10][CH2:11][C:12]([N:92]2[CH2:91][CH2:90][N:89]([C:84]4[CH:85]=[CH:86][CH:87]=[CH:88][C:83]=4[O:82][CH3:81])[CH2:94][CH2:93]2)=[O:14])=[CH:32][C:27]([CH3:26])=[CH:28][CH:29]=3)=[CH:6][CH:7]=1 |f:2.3,8.9,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C(CCCC(=O)O)=O
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Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
tetrahydrofuran dichloromethane
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.ClCCl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1CO)F)F)F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
tetrahydrofuran dichloromethane
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.ClCCl
|
Name
|
|
Quantity
|
884 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
138 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was added to 4-sulfamylbenzoyl
|
Type
|
EXTRACTION
|
Details
|
in a 70 mL solid phase extraction cartridge
|
Type
|
CUSTOM
|
Details
|
equipped with a frit and stopcock
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The resin was washed with tetrahydrofuran-dichloromethane (1:1, 3×), dimethylformamide (3×), dichloromethane (3×) and acetic acid (3×)
|
Type
|
ADDITION
|
Details
|
mixed manually
|
Type
|
TEMPERATURE
|
Details
|
heated overnight at 70° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
the resin was washed with acetic acid (3×), tetrahydrofuran-dichloromethane (1:1, 3×), dimethylformamide (3×) and tetrahydrofuran-dichloromethane (1:1, 4×)
|
Type
|
WASH
|
Details
|
The resin was washed with tetrahydrofuran-dichloromethane (1:1, 4×), dimethylformamide (4×), tetrahydrofuran-dichloromethane (1:1, 4×), dichloromethane (4×) and ether (2×)
|
Type
|
CUSTOM
|
Details
|
dried under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
transferred from the cartridge to a round bottom flask
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the resin washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by medium pressure liquid chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane-ethyl acetate (1:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1NC2=CC=C(C=C2C1CCC(=O)N1CCN(CC1)C1=C(C=CC=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 494 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |